molecular formula C19H21N5O2 B4282177 N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea

N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea

Cat. No.: B4282177
M. Wt: 351.4 g/mol
InChI Key: QVXBLVBWEJLJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxyphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with 4-ethoxyphenyl isocyanate under controlled conditions.

    Introduction of the methylbenzyl group: The final step includes the reaction of the intermediate with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the triazole ring.

    Reduction: Reduction reactions could target the urea linkage or the aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, urea derivatives are often investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action for “N-(4-ethoxyphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea
  • N-(4-methoxyphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
  • N-(4-ethoxyphenyl)-N’-[1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]urea

Highlighting Uniqueness

The uniqueness of “N-(4-ethoxyphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, methylbenzyl group, and triazole ring together may confer unique properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-26-17-10-8-16(9-11-17)21-19(25)22-18-20-13-24(23-18)12-15-7-5-4-6-14(15)2/h4-11,13H,3,12H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXBLVBWEJLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN(C=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.